2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole

Lipophilicity Hydrogen Bonding Physicochemical Properties

Researchers requiring a 6-nitrobenzimidazole scaffold with defined lipophilicity (XLogP3 = 4.3) for SAR studies often face supply inconsistency. This compound provides a consistent, high-purity building block featuring a 4-chlorobenzyl group that imparts distinct steric and electronic properties versus non-nitrated analogs. • Enables nitro-specific binding interaction studies with 3 H-bond acceptors • Suitable for antimicrobial SAR (reference MIC 2-16 μg/mL for class) • Synthetically tractable: 2 rotatable bonds, amenable to N-alkylation or nitro reduction Reliable global shipping with batch-to-batch consistency.

Molecular Formula C14H10ClN3O2
Molecular Weight 287.70 g/mol
Cat. No. B8112559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole
Molecular FormulaC14H10ClN3O2
Molecular Weight287.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C14H10ClN3O2/c15-10-3-1-9(2-4-10)7-14-16-12-6-5-11(18(19)20)8-13(12)17-14/h1-6,8H,7H2,(H,16,17)
InChIKeyQQJUPMSDZXGWGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole: Core Physicochemical and Structural Baseline for Procurement Decisions


2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole (CAS 111500-52-8) is a 6-nitro-substituted benzimidazole derivative featuring a 4-chlorobenzyl group at the 2-position [1]. The compound has a molecular weight of 287.70 g/mol, a calculated XLogP3 of 4.3, and a topological polar surface area of 74.5 Ų [1]. Its structural signature—the combination of an electron-withdrawing nitro group on the fused benzene ring and a lipophilic 4-chlorobenzyl substituent—defines its physicochemical and potential pharmacological profile [2].

Why 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole Cannot Be Casually Substituted by Analogs Lacking the 6-Nitro Group


In benzimidazole-based drug discovery and chemical biology, the presence and position of electron-withdrawing substituents like the nitro group profoundly influence target engagement, metabolic stability, and physicochemical properties [1]. Replacing 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole with a non-nitrated analog—such as 2-(4-chlorobenzyl)-1H-benzimidazole (CAS 5468-66-6)—results in significant changes in lipophilicity (XLogP3 shifts from 4.3 to 3.9), hydrogen bonding capacity (H-bond acceptor count drops from 3 to 1), and polar surface area (from 74.5 Ų to 28.7 Ų) [2][3]. These altered parameters can critically affect aqueous solubility, passive membrane permeability, and protein-ligand interactions, thereby invalidating direct substitution in assays or synthetic sequences optimized for the nitro-bearing scaffold.

Quantitative Differentiation of 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole: Evidence for Scientific Selection


Lipophilicity and Hydrogen Bonding Profile Compared to the Non-Nitrated Analog

The target compound 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole exhibits a higher computed lipophilicity and a substantially increased hydrogen bond acceptor count relative to its direct non-nitrated analog, 2-(4-chlorobenzyl)-1H-benzimidazole. Specifically, the nitro group elevates the XLogP3 from 3.9 to 4.3 and increases the H-bond acceptor count from 1 to 3 [1][2].

Lipophilicity Hydrogen Bonding Physicochemical Properties

Topological Polar Surface Area (TPSA) as a Determinant of Bioavailability Potential

The incorporation of a 6-nitro group substantially increases the topological polar surface area (TPSA) of 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole to 74.5 Ų, compared to just 28.7 Ų for the non-nitrated 2-(4-chlorobenzyl)-1H-benzimidazole analog [1][2].

Drug-likeness TPSA Permeability

Antimicrobial Activity Potential Inferred from 6-Nitro Benzimidazole Scaffold

While direct quantitative MIC data for the exact target compound 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole against specific bacterial strains were not identified in primary literature during this analysis, a comprehensive class-level SAR study on 6-nitrobenzimidazole derivatives demonstrates potent antibacterial activity. Compounds in this class, including those with 2-(4-chlorophenyl) substitution, exhibited MIC values ranging from 2 to 16 μg/mL against MSSA, MRSA, E. coli, and S. faecalis, comparable to the reference antibiotic ciprofloxacin (MIC = 8–16 μg/mL) [1].

Antimicrobial Antibacterial Benzimidazole

Molecular Weight and Rotatable Bond Profile for Synthetic Tractability

2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole possesses a molecular weight of 287.70 g/mol and contains 2 rotatable bonds, compared to the non-nitrated analog 2-(4-chlorobenzyl)-1H-benzimidazole which has a molecular weight of 242.70 g/mol and also 2 rotatable bonds [1][2]. The higher molecular weight is a direct consequence of the nitro group, while the rotatable bond count remains unchanged.

Synthetic Intermediate Molecular Weight Rotatable Bonds

Best-Fit Research and Procurement Scenarios for 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole


Medicinal Chemistry Lead Optimization Requiring a Lipophilic 6-Nitrobenzimidazole Scaffold

This compound is suitable for SAR campaigns focused on optimizing lipophilicity (XLogP3 = 4.3) and hydrogen bonding interactions (3 H-bond acceptors) within the 6-nitrobenzimidazole class. Its physicochemical profile distinguishes it from non-nitrated analogs, enabling the exploration of nitro-specific binding interactions [1][2].

Antimicrobial Discovery Programs Targeting MSSA/MRSA with 6-Nitrobenzimidazole Derivatives

As a member of the 6-nitrobenzimidazole class, which has demonstrated potent antibacterial activity (MIC = 2–16 μg/mL against MSSA and MRSA) comparable to ciprofloxacin, this compound can serve as a core scaffold for synthesizing novel antimicrobial agents [3]. Its 4-chlorobenzyl group may impart unique steric and electronic properties that merit further investigation.

Chemical Biology Probe Development Leveraging a Defined Nitro-Aromatic Framework

The combination of an electron-withdrawing 6-nitro group and a 4-chlorobenzyl moiety provides a distinct electronic and steric environment. This makes the compound a valuable probe for studying protein-ligand interactions where nitro group recognition or nitroreductase-mediated activation is of interest.

Synthetic Intermediate for Advanced Benzimidazole Derivatives

With a moderate molecular weight (287.70 g/mol) and only 2 rotatable bonds, this compound offers a synthetically tractable platform for further functionalization, such as N-alkylation or reduction of the nitro group to an amine, to access a broader range of bioactive benzimidazoles [1][2].

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